

# Preparing ASP3026 Stock Solution in DMSO: Application Notes and Protocols

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## Compound of Interest

Compound Name: ASP3026

Cat. No.: B1684686

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## Introduction

**ASP3026** is a potent and selective, orally available small molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) harboring ALK rearrangements.[3][4] Proper preparation and storage of **ASP3026** stock solutions are critical for obtaining accurate and reproducible results in in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of **ASP3026** due to its high solubilizing capacity for this compound.[5] This document provides detailed protocols and application notes for the preparation, storage, and use of **ASP3026** stock solutions in DMSO.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **ASP3026** is provided in the table below.

Property	Value	Reference
Molecular Formula	C <sub>29</sub> H <sub>40</sub> N <sub>8</sub> O <sub>3</sub> S	
Molecular Weight	580.74 g/mol	
CAS Number	1097917-15-1	
Appearance	White to off-white solid	
Purity	≥98%	

## Solubility Data

The solubility of **ASP3026** in various solvents is crucial for the preparation of stock solutions. It is highly soluble in DMSO, but practically insoluble in water and ethanol.

Solvent	Solubility	Notes	Reference
DMSO	≥ 14 mg/mL (24.1 mM)	Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication may be required for complete dissolution.	
	up to 50 mg/mL (86.09 mM)		
Water	Insoluble		
Ethanol	Insoluble		
DMF	2 mg/mL		
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL		

## Experimental Protocols

## Protocol 1: Preparation of a 10 mM ASP3026 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **ASP3026** in DMSO, a commonly used concentration for in vitro experiments.

Materials:

- **ASP3026** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or vials (amber or covered in foil)
- Calibrated analytical balance
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- (Optional) Sonicator water bath

Procedure:

- Determine the required mass of **ASP3026**:
  - The molecular weight of **ASP3026** is 580.74 g/mol .
  - To prepare 1 mL of a 10 mM solution, you will need:
    - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
    - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 580.74 \text{ g/mol} \times 1000 \text{ mg/g} = 5.81 \text{ mg}$
- Weigh the **ASP3026** powder:
  - Carefully weigh out 5.81 mg of **ASP3026** powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

- Add DMSO:
  - Add 1 mL of anhydrous DMSO to the tube containing the **ASP3026** powder.
- Dissolve the compound:
  - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
  - If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
- Storage:
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

## Application Notes

### In Vitro Kinase Assays

**ASP3026** is a potent inhibitor of ALK kinase activity. In biochemical assays, it has an IC<sub>50</sub> of 3.5 nM against wild-type ALK. When preparing working solutions for kinase assays, the DMSO concentration in the final reaction mixture should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent effects on enzyme activity.

### Cell-Based Assays

**ASP3026** has been shown to inhibit the proliferation of various ALK-positive cancer cell lines. The IC<sub>50</sub> values for cell growth inhibition are cell line-dependent. For example, in the NCI-H2228 human NSCLC cell line, which expresses the EML4-ALK fusion protein, the IC<sub>50</sub> for **ASP3026** is 64.8 nM. When treating cells, the final concentration of DMSO in the culture medium should be carefully controlled and a vehicle control (medium with the same concentration of DMSO) should always be included.

Cell Line	ALK Status	IC <sub>50</sub> (nM)	Reference
NCI-H2228	EML4-ALK	64.8	
SU-DHL-1	NPM-ALK	300	
SUP-M2	NPM-ALK	750	
SR-786	NPM-ALK	750	
Karpas 299	NPM-ALK	2500	
DEL	NPM-ALK	500	

## In Vivo Studies

For in vivo experiments in mouse xenograft models, **ASP3026** has been administered orally. The stock solution in DMSO can be further diluted in a suitable vehicle for oral gavage. It is important to perform formulation studies to ensure the stability and bioavailability of the compound in the chosen vehicle.

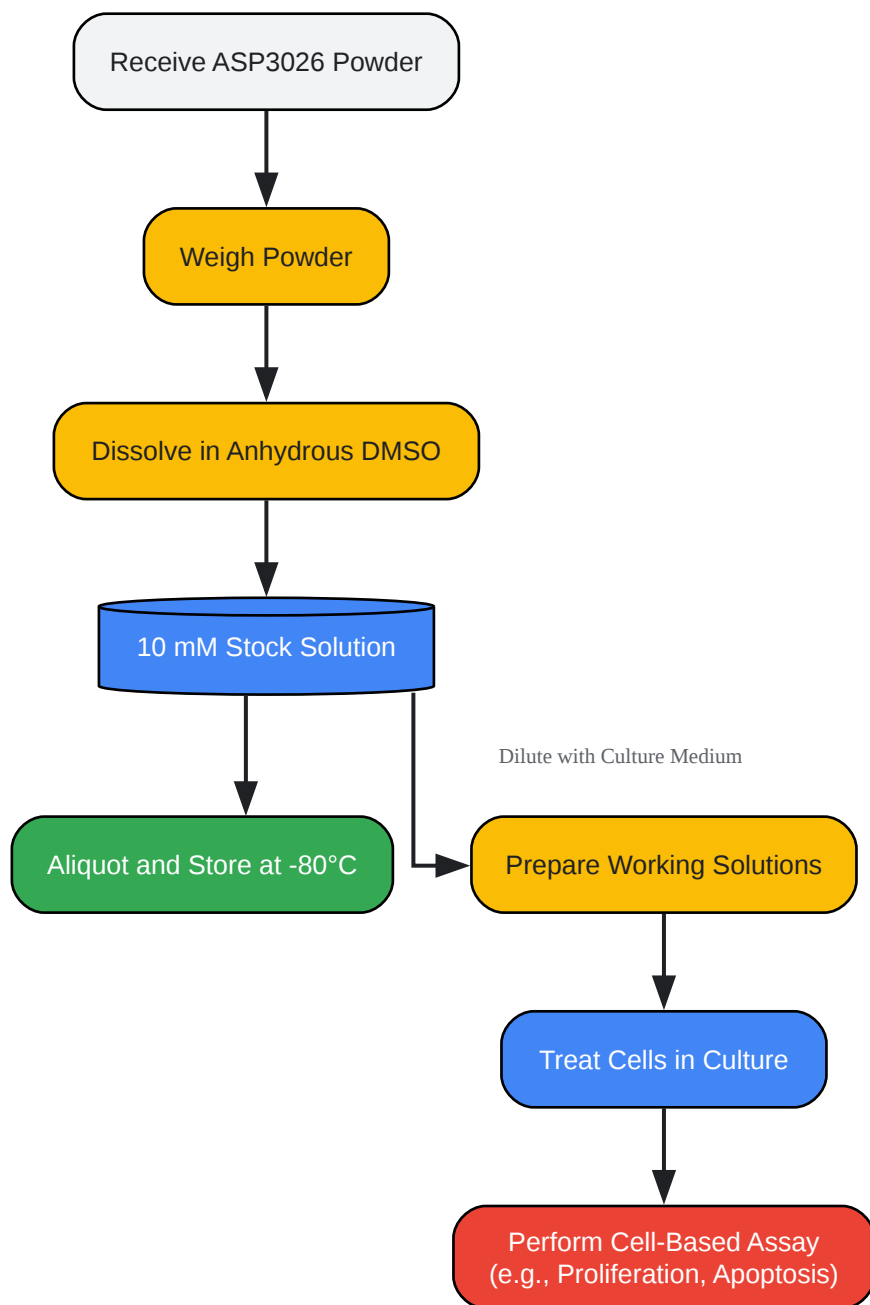
## ASP3026 Signaling Pathway

**ASP3026** exerts its anti-tumor effects by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cell survival and proliferation. The diagram below illustrates the simplified signaling cascade affected by **ASP3026**.

Caption: **ASP3026** inhibits ALK, blocking downstream signaling.

## Experimental Workflow for Preparing and Using ASP3026

The following diagram outlines the general workflow from receiving the compound to its application in cell-based assays.



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